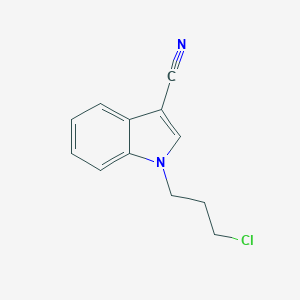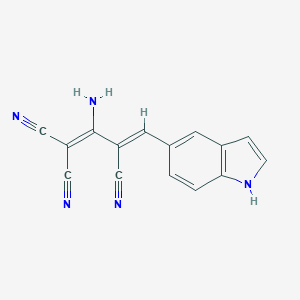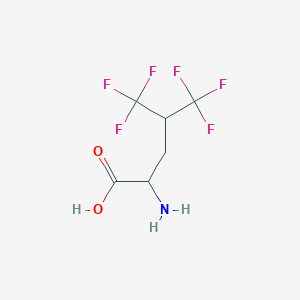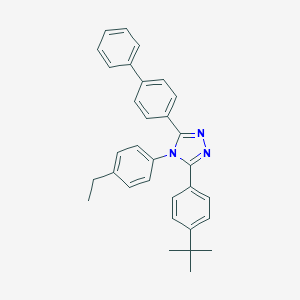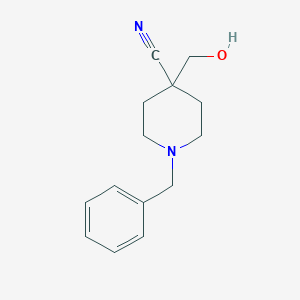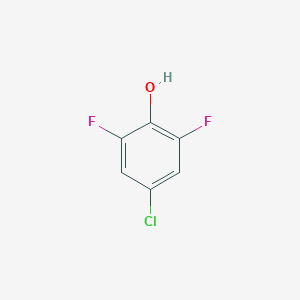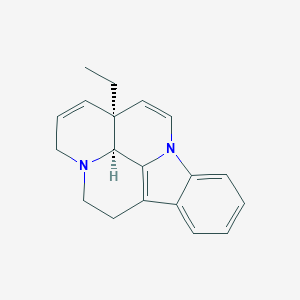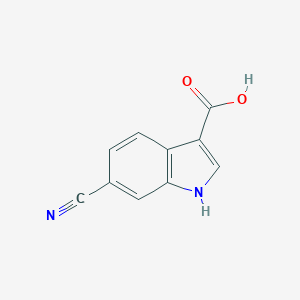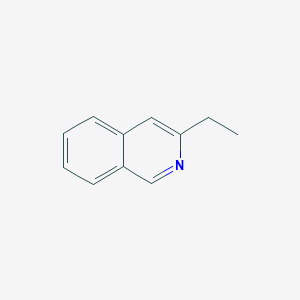
3-Ethylisoquinoline
Vue d'ensemble
Description
3-Ethylisoquinoline is a chemical compound that falls under the category of isoquinolines . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been proposed for the synthesis of isoquinoline and its derivatives, including metal catalysts to catalyst-free processes in water . Another approach involves the preparation and activation of isoquinolin-1 (2 H )-ones .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives are diverse and complex . They can undergo various types of reactions, including chemical solubility and precipitation reactions, acid/base reactions, gas-forming reactions, and oxidation-reduction reactions .Applications De Recherche Scientifique
Hemodynamic Effects in Shock Treatment : A study observed the effects of a derivative, 2-(3-ethylsulfinylpropyl) - 1,2,3,4 - tetrahydroisoquinoline, in dogs and human volunteers, noting its inotropic and chronotropic effects on the heart and peripheral arterial vasodilation. This agent increased cardiac output without significantly increasing oxygen consumption, suggesting potential use in therapy for hypotensive and shock states (S. Kim, T. P. Nassos, & Shoemaker Wc, 1971).
Antitumor Activity of Isoquinoline Alkaloids : Ecteinascidin-743 (ET-743), a marine tetrahydroisoquinoline alkaloid, has shown potent antitumor activity. Research indicates its unique mechanism of action, involving cellular phase sensitivities, without causing detectable DNA breaks or DNA-protein cross-links (E. Erba et al., 2001).
Synthetic Studies for Anticancer Agents : The formal total synthesis of the potent anticancer agent Et-743, a tetrahydroisoquinoline derivative, was achieved through novel methods. This synthesis process might aid in the development of related therapeutic compounds (D. Fishlock & Robert M. Williams, 2008).
Biosynthesis of Tetrahydroisoquinoline Antibiotics : Research into the biosynthesis of tetrahydroisoquinoline (THIQ) alkaloids, which are potent antibiotics and antitumor agents, has provided insights into the nonribosomal peptide synthetase system. This understanding could lead to new methods for producing these compounds (G. Tang, Mancheng Tang, Li-Qiang Song, & Yue Zhang, 2016).
Gastric Cancer Cell Studies : Novel diisoquinoline derivatives were studied for their anticancer activity in human gastric cancer cells. The findings indicate the potential of these compounds as promising molecules for gastric cancer treatment (N. Pawlowska et al., 2018).
Selective Dopamine D(3) Receptor Antagonism : A study on the synthesis of dopamine D(3) receptor antagonists involving tetrahydroisoquinolines showed potential for these compounds in developing effective antipsychotic therapies (G. Stemp et al., 2000).
Propriétés
IUPAC Name |
3-ethylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOIKGMLUJEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553649 | |
| Record name | 3-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylisoquinoline | |
CAS RN |
102878-59-1 | |
| Record name | 3-Ethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
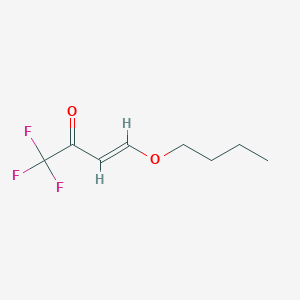
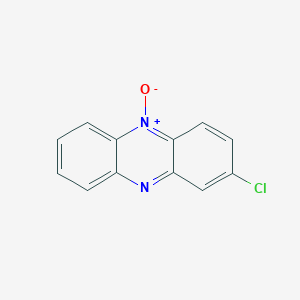
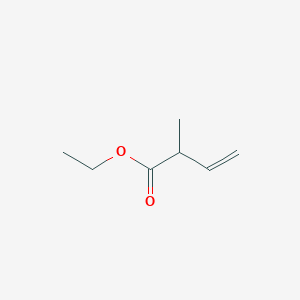
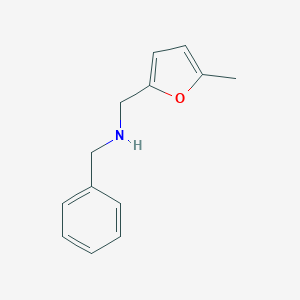
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
